molecular formula C10H11BrN4O5 B613785 8-Bromoinosine CAS No. 55627-73-1

8-Bromoinosine

Cat. No. B613785
CAS RN: 55627-73-1
M. Wt: 347.12
InChI Key:
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Scientific Research Applications

  • Ophthalmology : 8-Bromoinosine derivatives, specifically 8-bromo-cyclic GMP, have been found to significantly decrease intraocular pressure in rabbit eyes, suggesting potential applications in treating conditions like glaucoma (Becker, 1990).

  • Cancer Radiation Therapy : 8-Bromoadenine (8BrA), a closely related compound, interacts efficiently with low-energy electrons, which are generated during radiation therapy for cancer. This interaction suggests potential use as a DNA radiosensitizer in cancer treatment (Schürmann et al., 2017).

  • Cardiology : The effect of cyclic 3'5‘-guanosine mono-phosphate (8-bromo-cGMP) on cardiac Purkinje fibers was studied, indicating its potential in modulating cardiac electrophysiology and preventing arrhythmias (Mehegan et al., 1985).

  • Antiviral Research : 8-Bromo-2'-deoxyadenosine and its analogs show activity against various viruses, including cytomegalovirus (CMV) and respiratory syncytial virus (RSV), suggesting their potential as antiviral agents (Sági et al., 1994).

  • Molecular Biology : The incorporation of 8-bromo-2′-deoxyadenosine into oligodeoxynucleotides for synthetic DNA studies indicates its utility in molecular biology and genetic engineering (Liu & Verdine, 1992).

  • Pain Research : 8-bromo-cGMP has been shown to modulate nociceptive behavior in rat models, suggesting its relevance in pain management and understanding of nociception (Tegeder et al., 2002).

  • Neuroscience : Application of 8-bromo-cGMP in the brain has been shown to increase blood-brain barrier permeability, which could have implications in drug delivery and treatment of neurological disorders (Chi et al., 1999).

  • Dermatology : 8-Bromo-cAMP, a similar compound, stimulates proliferation and differentiation in keratinocytes, suggesting potential applications in skin-related conditions and therapies (Tong & Marcelo, 1983).

Safety And Hazards

The safety information for 8-Bromoinosine indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, with target organs being the respiratory system4.


Future Directions

The future directions for 8-Bromoinosine are not readily available in the search results. However, given its potent antiviral potential, it may hold promise for further research and development in antiviral therapies1.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXTILLADBPII-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoinosine

CAS RN

55627-73-1
Record name 8-Bromoinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55627-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055627731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-bromoinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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